2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride
Overview
Description
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride: is a chemical compound that belongs to the class of organic compounds known as nitriles. It is characterized by the presence of a nitrile group (–C≡N) attached to a carbon atom, which is further bonded to a 4-methoxyphenyl group and a piperidyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride typically involves the following steps:
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Formation of 4-Methoxyphenylacetonitrile: : This can be achieved by reacting 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.
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Introduction of the Piperidyl Group: : The next step involves the reaction of 4-methoxyphenylacetonitrile with piperidine. This can be done using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile. The reaction is typically carried out at room temperature to ensure the formation of the desired product.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt. This can be achieved by treating the compound with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or methanol. The resulting product is then isolated by filtration and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-2-(1-piperidyl)ethylamine.
Substitution: Formation of 4-nitro-2-(4-methoxyphenyl)-2-(1-piperidyl)acetonitrile or 4-bromo-2-(4-methoxyphenyl)-2-(1-piperidyl)acetonitrile.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)acetonitrile hydrochloride
- 2-(4-Methoxyphenyl)-2-(1-morpholinyl)acetonitrile hydrochloride
- 2-(4-Methoxyphenyl)-2-(1-azepanyl)acetonitrile hydrochloride
Comparison
Compared to similar compounds, 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride is unique due to its specific structural features, such as the presence of the piperidyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the piperidyl group may confer different pharmacokinetic properties or binding affinities compared to other cyclic amines like pyrrolidinyl or morpholinyl groups.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16;/h5-8,14H,2-4,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNNPUFPHIPGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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